molecular formula C12H10N2 B8776873 3-Methyl-9h-pyrido[3,4-b]indole

3-Methyl-9h-pyrido[3,4-b]indole

Cat. No. B8776873
M. Wt: 182.22 g/mol
InChI Key: XOHBPUCYRSORIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731358

Procedure details

2 g of 3-hydroxymethyl-β-carboline, 3.7 g of sodium iodide and 2.5 ml of chlorotrimethylsilane are stirred in 50 ml of N,N-dimethylformamide at a bath temperature of 35° C. for 4 hours. 3 g of zinc powder and 10 ml of glacial acetic acid are added to the resulting yellow suspension and stirred for another 18 hours at 80° C. The reaction mixture is allowed to clarify on Celite and the filtrate is concentrated under vacuum. The resulting oil is chromatographed on silica gel (methylene chloride/ethanol: 9+1). 0.825 g of 3-methyl-β-carboline with a 255°-256° C. melting point was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]=[CH:5][C:6]2[NH:7][C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.[I-].[Na+].Cl[Si](C)(C)C.C(O)(=O)C>CN(C)C=O.[Zn]>[CH3:2][C:3]1[N:4]=[CH:5][C:6]2[NH:7][C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCC=1N=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
3.7 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for another 18 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oil is chromatographed on silica gel (methylene chloride/ethanol: 9+1)
CUSTOM
Type
CUSTOM
Details
with a 255°-256° C.
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC=1N=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.